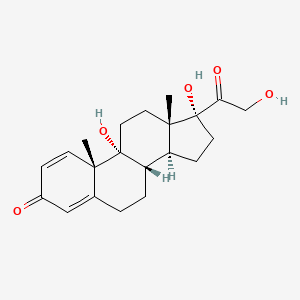
rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide is a metabolite of (S)-Efavirenz, a nonnucleoside HIV-1 reverse transcriptase inhibitor . The compound has the molecular formula C20H17ClF3NO9 and a molecular weight of 507.8 . It is known for its role in the metabolism of Efavirenz, contributing to its pharmacokinetic profile.
Vorbereitungsmethoden
The preparation of rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide involves synthetic routes that typically include the glucuronidation of 7-HydroxyEfavirenz. The reaction conditions often involve the use of glucuronosyltransferase enzymes or chemical catalysts to facilitate the conjugation of glucuronic acid to the hydroxyl group of 7-HydroxyEfavirenz . Industrial production methods may involve optimized enzymatic processes to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, 7-HydroxyEfavirenz.
Substitution: The glucuronide moiety can be substituted with other functional groups under certain conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Efavirenz.
Biology: The compound is used in biological studies to understand the metabolic pathways of Efavirenz and its impact on cellular processes.
Medicine: It is studied for its role in the pharmacokinetics and pharmacodynamics of Efavirenz, contributing to the development of HIV treatment regimens.
Industry: The compound is used in the pharmaceutical industry for quality control and formulation studies.
Wirkmechanismus
The mechanism of action of rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide involves its role as a metabolite of Efavirenz. It is formed through the glucuronidation of 7-HydroxyEfavirenz by glucuronosyltransferase enzymes. This process helps in the detoxification and excretion of Efavirenz from the body. The molecular targets and pathways involved include the HIV-1 reverse transcriptase enzyme, which is inhibited by Efavirenz, and the metabolic enzymes responsible for its biotransformation .
Vergleich Mit ähnlichen Verbindungen
rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide can be compared with other similar compounds such as:
rac-Hesperetin 7-O-beta-D-Glucuronide: Another glucuronide metabolite with similar glucuronidation processes.
7-HydroxyEfavirenz: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific role in the metabolism of Efavirenz and its contribution to the pharmacokinetic profile of the drug.
Eigenschaften
Molekularformel |
C20H17ClF3NO9 |
|---|---|
Molekulargewicht |
507.8 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H17ClF3NO9/c21-9-5-8-10(25-18(31)34-19(8,20(22,23)24)4-3-7-1-2-7)6-11(9)32-17-14(28)12(26)13(27)15(33-17)16(29)30/h5-7,12-15,17,26-28H,1-2H2,(H,25,31)(H,29,30)/t12-,13-,14+,15-,17+,19?/m0/s1 |
InChI-Schlüssel |
BQLVNDDLDQZWTI-QRXZUTPYSA-N |
Isomerische SMILES |
C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)Cl)C(F)(F)F |
Kanonische SMILES |
C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



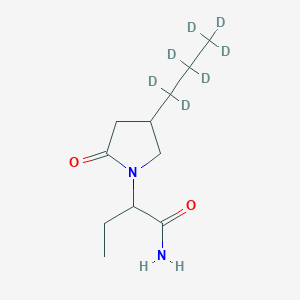
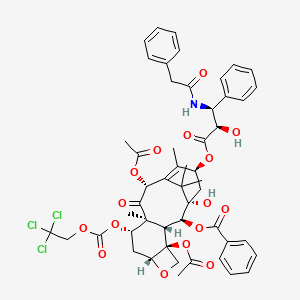


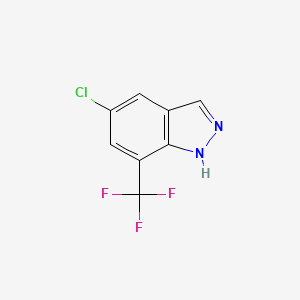
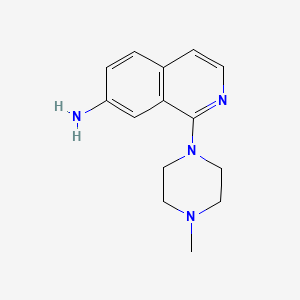
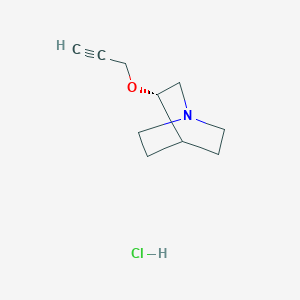
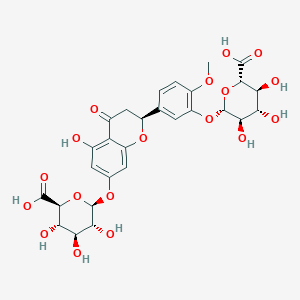
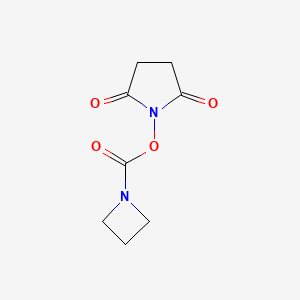
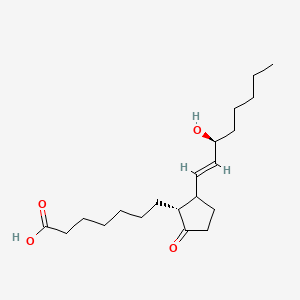
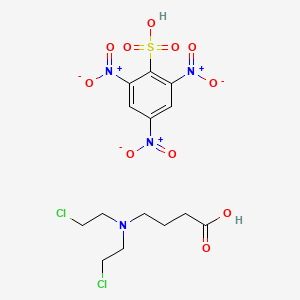
![2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride](/img/structure/B13840690.png)
